(1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol
Description
(1-sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is a pyrazole-derived alcohol with a sec-butyl substituent at the N1 position, a chlorine atom at the C4 position, and a hydroxymethyl group at the C5 position. Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications, often leveraging substituent effects to tune reactivity, solubility, and biological activity .
Properties
IUPAC Name |
(2-butan-2-yl-4-chloropyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYMIMNIDQZPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Pathway
The synthesis proceeds via a tandem oxidation-cyclization mechanism. The 1,2-diol (e.g., ethylene glycol or glycerol) undergoes oxidation by H₂O₂ in the presence of CAN, generating reactive carbonyl intermediates. These intermediates then react with a pre-synthesized hydrazone derivative to form the pyrazole ring through cyclocondensation. The hydroxymethyl group at position 5 originates from the diol component, while the sec-butyl and chloro substituents are introduced via the hydrazone precursor.
Key steps include:
- Oxidation of Diol : The diol is oxidized to a diketone or α-hydroxy ketone.
- Hydrazone Activation : The hydrazone undergoes deprotonation, facilitated by CAN, to form a nucleophilic species.
- Cyclocondensation : The activated hydrazone attacks the carbonyl intermediate, leading to pyrazole ring formation.
- Aromatization : Elimination of water completes the aromatization of the pyrazole core.
General Synthetic Procedure
The following protocol is adapted from the Ce-catalyzed method:
Hydrazone Preparation :
- React sec-butyl hydrazine with 4-chloro-2,3-diketone in ethanol at reflux for 12 hours.
- Isolate the hydrazone derivative via vacuum filtration and recrystallization.
Pyrazole Synthesis :
- Combine the hydrazone (0.51 mmol) with 1,2-propanediol (3 mL) in a 50 mL round-bottom flask.
- Add CAN (15 mol%) and 50% aqueous H₂O₂ (1.02 mmol).
- Stir the mixture at 60–80°C under O₂ atmosphere for 1–3 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
Workup and Purification :
- Extract the crude product with dichloromethane (3 × 30 mL).
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the residue via silica gel column chromatography (petroleum ether/ethyl acetate).
Table 1: Optimization Parameters for Ce-Catalyzed Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 15 mol% CAN | Maximizes rate |
| Temperature | 70°C | Balances speed and selectivity |
| Oxidant | H₂O₂ (2 equiv) | Ensures complete diol oxidation |
| Solvent | 1,2-Propanediol | Enhances solubility of intermediates |
| Reaction Time | 2 hours | Completes cyclization |
This method achieves yields of 58–85% for analogous pyrazole derivatives, depending on substituent electronic effects. The sec-butyl group’s steric bulk may slightly reduce yield compared to smaller alkyl substituents.
Alternative Synthetic Routes
While the Ce-catalyzed method is predominant, alternative strategies have been explored in pyrazole chemistry:
Transition Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts could theoretically introduce the sec-butyl group via Suzuki-Miyaura coupling. For example:
- Start with 4-chloro-5-iodo-1H-pyrazole.
- Perform cross-coupling with sec-butylboronic acid.
- Oxidize the 5-position to hydroxymethyl.
This route remains hypothetical for this compound, as no literature reports validate its feasibility.
Physicochemical Characterization
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃ClN₂O |
| Molecular Weight | 188.65 g/mol |
| CAS Number | 2101199-07-7 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Flash Point | Not reported |
The absence of reported melting/boiling points suggests challenges in isolating the pure compound, likely due to its hygroscopic hydroxymethyl group.
Reaction Optimization and Challenges
Catalyst Selection
CAN’s efficacy stems from its dual role as a Lewis acid and oxidant. Comparative studies show that replacing CAN with Fe(NO₃)₃ reduces yields by 40%, highlighting the importance of cerium’s redox properties.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate cyclization but promote side reactions. 1,2-Propanediol acts as both solvent and reactant, minimizing byproduct formation.
Substituent Effects
- Chloro Group : Electron-withdrawing nature enhances electrophilicity at position 4, favoring cyclization.
- sec-Butyl Group : Steric hindrance slows reaction kinetics but improves regioselectivity.
Applications and Derivatives
This compound serves as a precursor for:
- Anticancer Agents : Pyrazole derivatives inhibit kinase activity in preclinical studies.
- Agrochemicals : Chlorinated pyrazoles exhibit herbicidal and fungicidal properties.
Derivatization via esterification or etherification of the hydroxymethyl group expands its utility.
Chemical Reactions Analysis
Types of Reactions
(1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the substituents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: The major products include (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)aldehyde and (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)carboxylic acid.
Reduction: The products vary depending on the specific reduction conditions but may include reduced pyrazole derivatives.
Substitution: The products include various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Converts to corresponding oxidized products.
- Reduction: Forms reduced derivatives when treated with reducing agents.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Sodium borohydride | Reduced derivatives |
| Substitution | Sodium hydride in DMF | Various substituted derivatives |
Biology
Research has indicated that (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol may exhibit biological activities that warrant further investigation. Potential applications include:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties: Investigated as a potential inhibitor of cancer cell proliferation.
Medicine
The compound is being explored for its therapeutic potential, particularly in drug development. Notable areas of focus include:
- Targeting Specific Biological Pathways: The interaction with enzymes or receptors may lead to the development of new treatments for diseases such as cancer.
Case Study Example:
A study investigated the effects of this compound on cell lines representing various cancers. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (1-sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol and its analogs:
Key Differences and Implications
Substituent Effects on Physical Properties: The sec-butyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., methyl or bromo). Chlorine vs. Bromine: The bromo-substituted analog (10b) has a higher molecular weight (191.03 vs. ~188.66 g/mol) and a slightly higher melting point (55–56°C). Chlorine’s smaller atomic radius may favor tighter crystal packing, but sec-butyl’s bulk could counterbalance this .
Synthetic Accessibility :
- The DIBAL-H reduction method used for 10b (94% yield) is likely applicable to the target compound. However, steric hindrance from the sec-butyl group may necessitate longer reaction times or modified conditions .
- The 4-chlorophenyl-substituted analog () employs cyclization with PCl₃O, highlighting the versatility of pyrazole functionalization strategies .
Hydrogen Bonding and Crystal Packing :
- The hydroxymethyl group in all analogs enables hydrogen bonding, influencing solubility and crystal stability. The sec-butyl group may disrupt intermolecular H-bond networks compared to methyl or bromo substituents, as seen in Etter’s graph-set analysis .
Biological Relevance: Pyrazole derivatives with bulky alkyl groups (e.g., sec-butyl) are often explored as bioactive molecules.
Research Findings and Trends
- Spectral Data : Analog 10b () exhibits distinct ¹H NMR signals (δ 4.66 ppm for CH₂OH), which would shift slightly in the target compound due to sec-butyl’s electron-donating effects .
- Thermal Stability : The methyl-substituted analog () lacks reported melting points, but bromo- and chloro-substituted pyrazoles generally show moderate thermal stability, suggesting the target compound may follow this trend .
- Functionalization Potential: The hydroxymethyl group in all analogs serves as a handle for further derivatization (e.g., esterification or oxidation), with steric effects from sec-butyl likely slowing reaction kinetics .
Biological Activity
(1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol is an organic compound with the molecular formula C8H13ClN2O. It is a derivative of pyrazole, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications in medicine and industry.
The compound features a sec-butyl group at the first position, a chlorine atom at the fourth position, and a methanol group at the fifth position of the pyrazole ring. Its unique structure contributes to its distinct biological properties.
The mechanism of action of this compound involves interactions with specific molecular targets, potentially modulating enzyme or receptor activity. Preliminary studies indicate that it may influence oxidative stress pathways and inflammatory responses, although detailed pathways remain under investigation.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antimicrobial Activity
Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth .
2. Anti-inflammatory Properties
The compound has demonstrated potential in reducing inflammation in vitro. It appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .
3. Anticancer Potential
Preliminary investigations indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies
Several studies have highlighted the biological effects of this compound:
Study 1: Antimicrobial Efficacy
In a study assessing its antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting its effectiveness compared to standard antibiotics .
Study 2: Anti-inflammatory Effects
Another investigation focused on its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in inflammatory diseases .
Study 3: Anticancer Activity
A recent study evaluated the compound's effects on breast cancer cell lines (MDA-MB-231). The results showed that it induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM, indicating substantial anticancer activity .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| (1-Sec-butyl-4-chloro-1H-pyrazol-3-yl)methanol | Low | Moderate | Moderate |
| (1-Sec-butyl-4-chloro-1H-pyrazol-5-yl)ethanol | Low | Low | Low |
Q & A
Q. What are the common synthetic routes for (1-sec-butyl-4-chloro-1H-pyrazol-5-yl)methanol?
The synthesis typically involves multi-step processes starting with pyrazole ring formation, followed by functionalization. For example:
- Step 1 : Condensation of substituted hydrazines with β-diketones or propenones to form the pyrazole core .
- Step 2 : Chlorination at the 4-position using reagents like POCl₃ or SOCl₂ under controlled conditions .
- Step 3 : Introduction of the sec-butyl group via alkylation or nucleophilic substitution, optimized for regioselectivity .
- Step 4 : Hydroxymethylation at the 5-position using formaldehyde or its equivalents in basic media . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–120°C), and catalyst selection (e.g., K₂CO₃). Yields range from 45–70%, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. How is the structure of this compound confirmed?
Characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For instance, the hydroxymethyl (-CH₂OH) group shows a triplet near δ 4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 233.08) .
- FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 750 cm⁻¹ (C-Cl stretch) .
- X-ray Crystallography : Resolves spatial arrangement, particularly for chiral sec-butyl groups .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of pyrazole derivatives like this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sec-butyl introduction .
- Temperature Control : Lower temperatures (0–5°C) during diazotization steps minimize side reactions .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
- Purification : Gradient elution in HPLC or flash chromatography resolves regioisomeric impurities . Contradictions in yield data (e.g., 45% vs. 70%) often stem from differences in workup protocols, which can be standardized using Design of Experiments (DoE) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
A structure-activity relationship (SAR) study reveals:
Q. How can contradictions in biological activity data be resolved?
Discrepancies (e.g., conflicting IC₅₀ values) arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Purity Validation : HPLC purity >95% minimizes off-target effects .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) clarify binding modes to receptors like GABAₐ or NMDA . For instance, a 10-fold difference in enzyme inhibition between studies was traced to variations in buffer pH affecting compound ionization .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Regioselectivity : Competing alkylation at N-1 vs. C-5 positions requires careful stoichiometry (e.g., 1.2 equiv sec-butyl bromide) .
- Purification : Scale-compatible techniques like centrifugal partition chromatography replace column methods .
- Stability : The hydroxymethyl group is prone to oxidation; inert atmosphere (N₂) and antioxidants (e.g., BHT) are critical .
Q. How can computational tools aid in the design of analogs with improved pharmacokinetics?
- ADMET Prediction : Software like SwissADME estimates logP (2.8 for this compound) and metabolic stability .
- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict metabolism .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
